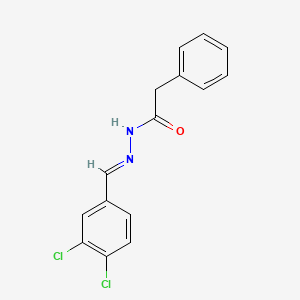![molecular formula C20H23N3O5 B5537081 4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5537081.png)
4-acetyl-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The compound of interest is a complex organic molecule that appears to be related to various synthesized derivatives in scientific research. Its synthesis involves multi-step organic reactions, employing techniques common in medicinal and organic chemistry.
Synthesis Analysis
- The synthesis of related compounds often involves multi-component reactions, where different precursors are combined under specific conditions. For example, the synthesis of pyrazole and pyridine derivatives typically involves reactions with chalcones, hydrazine hydrate, and various catalysts (Thirunarayanan & Sekar, 2016).
Molecular Structure Analysis
- The molecular structure of such compounds is usually elucidated using spectroscopic methods like NMR, IR, and sometimes X-ray crystallography. These techniques provide detailed insights into the arrangement of atoms and the electronic structure of the molecule (Golla et al., 2020).
Chemical Reactions and Properties
- Compounds in this category often exhibit a range of chemical reactions, attributable to their functional groups. They may undergo cyclization, rearrangement, and substitution reactions, depending on the reaction conditions and the presence of specific reagents (Strah et al., 1996).
Physical Properties Analysis
- The physical properties of these compounds, like melting point, solubility, and crystalline structure, are often determined experimentally. These properties can be influenced by the nature of the substituents and the overall molecular architecture.
Chemical Properties Analysis
- The chemical properties, including reactivity, stability, and electrochemical properties, are closely tied to the molecular structure. For instance, the presence of pyrazole or pyridine rings can impart specific electronic characteristics, influencing the molecule's behavior in chemical reactions (Al-ayed, 2011).
科学的研究の応用
Synthesis and Chemistry
Compounds with complex structures, including pyrroles and imidazoles, are subjects of synthetic chemistry research, aimed at developing new methodologies or improving existing ones for their synthesis. For instance, research on "Synthesis and chemistry of 4,5-dihydrothieno[3,2-b]pyrrol-6-one" by Gaywood and Mcnab (2009) explores flash vacuum pyrolysis as a technique to produce new heteroindoxyl compounds, showcasing the interest in developing novel synthetic routes and understanding the chemistry of heterocyclic compounds (Gaywood & Mcnab, 2009).
Antimicrobial and Antioxidant Applications
Pyrrole derivatives, like those studied by Kumar et al. (2017), have been evaluated for their antimicrobial properties. This research underscores the potential of pyrrole-based compounds in developing new antimicrobial agents, highlighting the ongoing interest in exploiting the biological activities of these compounds for pharmaceutical applications (Kumar, Kumar, & Nihana, 2017).
Structurally Diverse Libraries
The generation of structurally diverse libraries through various chemical reactions, as explored by Roman (2013), indicates the broad interest in creating compound libraries for screening purposes in drug discovery and development. Such research is critical for identifying new bioactive compounds with potential therapeutic applications (Roman, 2013).
Functionalized Ionic Liquids
The synthesis of compounds with diverse nitrogenous centers for the development of hydroxylic ionic liquids, as discussed by Shevchenko et al. (2017), showcases the application of similar compounds in creating new materials with unique properties, such as high conductivity and low glass transition temperature. These materials may have applications in various industries, including electronics and energy (Shevchenko et al., 2017).
特性
IUPAC Name |
3-acetyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-imidazol-1-ylpropyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-13(24)17-18(14-5-6-15(27-2)16(11-14)28-3)23(20(26)19(17)25)9-4-8-22-10-7-21-12-22/h5-7,10-12,18,25H,4,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUCTVWVPGWUTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=C(C=C2)OC)OC)CCCN3C=CN=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetyl-5-(3,4-dimethoxy-phenyl)-3-hydroxy-1-(3-imidazol-1-yl-propyl)-1,5-dihydro-pyrrol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-nitrobenzyl [2-(1H-indol-3-yl)ethyl]carbamate](/img/structure/B5537006.png)
![N'-[4-(benzyloxy)benzylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5537021.png)
![N-benzyl-2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5537033.png)
![3-methyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5537039.png)
![4-ethyl-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5537044.png)
![N'-[(2-chloro-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5537053.png)


![3-isobutyl-N-methyl-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}-5-isoxazolecarboxamide](/img/structure/B5537067.png)
![N-[(3S*,4R*)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5537073.png)
![3-[5-(4-nitrophenyl)-2-furyl]-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5537086.png)
![2-methyl-4-{4-[(8-methyl-2,8-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2-butanol](/img/structure/B5537092.png)
